molecular formula C9H6N2O3 B2699152 8-hydroxy-1,7-naphthyridine-2-carboxylic acid CAS No. 2260937-57-1

8-hydroxy-1,7-naphthyridine-2-carboxylic acid

Cat. No.: B2699152
CAS No.: 2260937-57-1
M. Wt: 190.158
InChI Key: YELNYTRZMKWVFX-UHFFFAOYSA-N
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Description

8-Hydroxy-1,7-naphthyridine-2-carboxylic acid is a high-purity chemical building block designed for antimicrobial and medicinal chemistry research. This compound features the 1,7-naphthyridine core, a nitrogen-containing heterocyclic scaffold recognized for its broad spectrum of pharmacological activities . Researchers value this scaffold for developing new anti-infective agents, particularly in the fight against growing drug resistance . The structure-activity relationships (SAR) of naphthyridine isomers are well-established in scientific literature. The 1,7-naphthyridine scaffold, especially when functionalized with carboxylic acid and hydroxy groups, is a key precursor for synthesizing novel compounds that inhibit bacterial enzymes like DNA gyrase and topoisomerase IV . This mechanism is central to the action of several commercial antibiotics derived from the 1,8-naphthyridine isomer, such as nalidixic acid, enoxacin, and gemifloxacin . Beyond antimicrobial applications, naphthyridine derivatives are also investigated for their potential in anticancer, neurological, and cardiovascular research, demonstrating their versatility in drug discovery . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

8-oxo-7H-1,7-naphthyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-7-5(3-4-10-8)1-2-6(11-7)9(13)14/h1-4H,(H,10,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELNYTRZMKWVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxy-1,7-naphthyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired naphthyridine ring system .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions are crucial to achieving efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 8-hydroxy-1,7-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various gram-negative bacteria, similar to other naphthyridine derivatives like nalidixic acid. It has been noted for its potential synergistic effects when combined with fluoroquinolone antibiotics, enhancing their efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
CombinationMinimum Inhibitory Concentration (MIC) (µg/mL)Effectiveness
Ofloxacin + 8-Hydroxy-1,7-Naphthyridine4Significant reduction from 32
Lomefloxacin + 8-Hydroxy-1,7-Naphthyridine2Significant reduction from 16
  • Anticancer Potential : Initial research indicates that this compound may interfere with cellular mechanisms involved in cancer progression. It has shown promise in inhibiting specific enzymes related to cancer cell proliferation, warranting further investigation into its potential as an anticancer agent.

Biological Research

  • Mechanism of Action : The compound is believed to act by inhibiting bacterial DNA gyrase, which is crucial for DNA replication in bacteria. This inhibition leads to the cessation of DNA synthesis and bacterial cell death.
  • Therapeutic Applications : Beyond its antimicrobial properties, ongoing studies are exploring its potential in treating various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways makes it a candidate for further therapeutic exploration.

Industrial Applications

  • Material Development : The compound is also being investigated for use in the development of new materials with unique properties, such as dyes and sensors. Its structural characteristics lend themselves well to applications in materials science.

Antileishmanial Activity

A collaborative study involving GlaxoSmithKline and the University of Dundee explored the efficacy of 8-hydroxy naphthyridines against visceral leishmaniasis. While some derivatives showed promise in vitro, their efficacy was limited in vivo due to pharmacokinetic challenges.

Synergistic Effects with Antibiotics

Research has highlighted that when used alongside standard antibiotics, derivatives of 8-hydroxy-1,7-naphthyridine can enhance antibacterial activity against resistant strains. This finding underscores the importance of exploring combination therapies in tackling antibiotic resistance.

Mechanism of Action

The mechanism of action of 8-hydroxy-1,7-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria. This mechanism is similar to that of other quinolone antibiotics . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through various pathways .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with 8-hydroxy-1,7-naphthyridine-2-carboxylic acid, differing in substituent positions, saturation, or additional functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features
This compound (Target) C₉H₆N₂O₃* ~190.16* -OH (C8), -COOH (C2 Polar, acidic, planar heterocycle
1,7-Naphthyridine-2-carboxylic acid C₉H₆N₂O₂ 174.16 -COOH (C2) Lacks hydroxyl; reduced H-bonding
8-Hydroxy-1,7-naphthyridine-5-carboxylic acid C₉H₇ClN₂O₃ 222.69 -OH (C8), -COOH (C5), -Cl Chlorine substitution; altered dipole
4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid C₉H₉ClN₂O₂ 212.63 Saturated ring, -Cl, -COOH (C2) Increased solubility due to saturation

*Note: The molecular formula and weight of the target compound are inferred from structural analysis, as explicit data are unavailable in the evidence.

Physicochemical Properties

  • Acidity: The hydroxyl (-OH) and carboxylic acid (-COOH) groups enhance acidity compared to non-hydroxylated analogues (e.g., 1,7-naphthyridine-2-carboxylic acid).
  • Solubility : The tetrahydro derivative () likely exhibits higher aqueous solubility due to ring saturation, while chlorine substituents (e.g., in the 5-carboxy analogue) may reduce solubility via hydrophobic effects .
  • Reactivity : The planar naphthyridine core in the target compound facilitates π-π stacking interactions, whereas saturation in the tetrahydro analogue disrupts this property .

Functional Implications

  • Analytical Detection : Analogues like 8-hydroxy-1,3,5-trimethoxyxanthone () are quantified via HPLC, suggesting similar methods could apply to the target compound for quality control in pharmaceutical contexts .

Biological Activity

Overview

8-Hydroxy-1,7-naphthyridine-2-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family, characterized by its unique structure that includes an oxo group at the 8th position and a carboxylic acid group at the 2nd position. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications.

The biological activity of this compound is thought to be similar to that of other naphthyridine derivatives, such as nalidixic acid. These compounds typically act by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This inhibition leads to the cessation of DNA synthesis and ultimately results in bacterial cell death.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • In vitro Studies : A study identified that derivatives of 8-hydroxy naphthyridines displayed potent antileishmanial activity. However, initial compounds showed weak efficacy in vivo due to issues with glucuronidation .
  • Comparison with Other Antibiotics : In combination with fluoroquinolone antibiotics like norfloxacin and ofloxacin, this compound demonstrated a synergistic effect, significantly reducing the minimum inhibitory concentrations (MICs) against multi-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
CompoundMIC (µg/mL)Effectiveness
Ofloxacin + 8-Hydroxy-1,7-Naphthyridine4Significant reduction from 32
Lomefloxacin + 8-Hydroxy-1,7-Naphthyridine2Significant reduction from 16

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Initial studies suggest that it may interfere with cellular mechanisms involved in cancer progression, although further research is needed to elucidate its full potential in oncology.

Case Studies

  • Antileishmanial Activity : A collaborative study involving GlaxoSmithKline and the University of Dundee explored the efficacy of 8-hydroxy naphthyridines against visceral leishmaniasis. The findings indicated that while some derivatives showed promise in vitro, their efficacy was limited in vivo due to pharmacokinetic challenges .
  • Synergistic Effects with Antibiotics : Another study evaluated the antibiotic-modulating activity of 1,8-naphthyridine derivatives. The results highlighted that when used alongside standard antibiotics, these derivatives could enhance antibacterial activity against resistant strains .

Research Findings

Recent studies have focused on the structural modifications of naphthyridine derivatives to enhance their biological activities. For instance:

  • SAR Studies : Structure-activity relationship (SAR) studies have shown that specific substitutions on the naphthyridine ring can significantly impact both antimicrobial and anticancer activities .
  • Toxicity Assessments : Investigations into toxicity have revealed that while some derivatives exhibit strong biological activity, they may also possess high toxicity levels, necessitating careful evaluation in drug development processes .

Q & A

Q. How to address instability during long-term storage?

  • Methodological Answer : Store under anhydrous conditions (desiccated, 2–8°C) to prevent hydrolysis of the carboxylic acid group. Use amber vials to avoid photodegradation of the hydroxyl moiety .

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